2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is an organic compound that belongs to the class of naphthyridines This compound is characterized by the presence of a chlorophenyl group and a hydroxy group attached to a naphthyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one typically involves the reaction of 4-chlorobenzaldehyde with 2-aminonicotinic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by cyclization to form the naphthyridine ring. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly improve the production rate and reduce the cost of manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Chlorophenyl)-3-oxo-1,8-naphthyridin-4(1H)-one.
Reduction: Formation of 2-(4-Chlorophenyl)-3-hydroxy-1,8-dihydronaphthyridin-4(1H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)quinazoline: Similar in structure but with a quinazoline ring instead of a naphthyridine ring.
4-Chlorobenzhydryl derivatives: Compounds with similar chlorophenyl groups but different core structures.
Uniqueness
2-(4-Chlorophenyl)-3-hydroxy-1,8-naphthyridin-4(1H)-one is unique due to its specific combination of a chlorophenyl group and a hydroxy group on a naphthyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
652973-90-5 |
---|---|
Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-hydroxy-1H-1,8-naphthyridin-4-one |
InChI |
InChI=1S/C14H9ClN2O2/c15-9-5-3-8(4-6-9)11-13(19)12(18)10-2-1-7-16-14(10)17-11/h1-7,19H,(H,16,17,18) |
InChI Key |
ATCTZRJEAFYSCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C(C2=O)O)C3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.